S-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl] ethanethioate
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Overview
Description
S-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl] ethanethioate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, a hydroxymethyl group, and an oxolan ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl] ethanethioate involves multiple steps, starting with the preparation of the oxolan ring and the pyrimidine ring. The hydroxymethyl group is introduced through a hydroxylation reaction, and the ethanethioate group is added via a thiolation reaction. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for research and application .
Chemical Reactions Analysis
Types of Reactions
S-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl] ethanethioate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The ethanethioate group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products
Scientific Research Applications
S-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl] ethanethioate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of S-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl] ethanethioate involves its interaction with specific molecular targets and pathways. The compound binds to enzymes and receptors, modulating their activity and influencing various biochemical processes. The hydroxymethyl and ethanethioate groups play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Xanthosine: A nucleoside with a similar oxolan ring structure but different functional groups.
2-Thioadenosine: Contains a similar pyrimidine ring but with a thio group instead of the ethanethioate group.
Dihydropyrimidine Derivatives: Compounds with reduced pyrimidine rings, similar to the reduced forms of the target compound.
Uniqueness
S-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl] ethanethioate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
647852-32-2 |
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Molecular Formula |
C14H16N2O6S |
Molecular Weight |
340.35 g/mol |
IUPAC Name |
S-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl] ethanethioate |
InChI |
InChI=1S/C14H16N2O6S/c1-8(18)23-4-2-3-9-6-16(14(21)15-13(9)20)12-5-10(19)11(7-17)22-12/h6,10-12,17,19H,4-5,7H2,1H3,(H,15,20,21)/t10-,11+,12+/m0/s1 |
InChI Key |
YYQDOFVTGSZCSB-QJPTWQEYSA-N |
Isomeric SMILES |
CC(=O)SCC#CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |
Canonical SMILES |
CC(=O)SCC#CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Origin of Product |
United States |
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